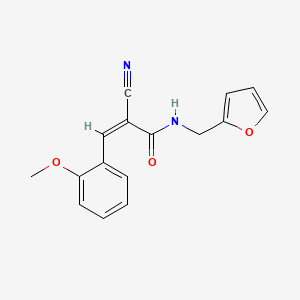
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide is an organic compound with a complex structure that includes a cyano group, a furylmethyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furylmethyl Intermediate: The synthesis begins with the preparation of the furylmethyl intermediate. This can be achieved through the reaction of furfural with a suitable amine under acidic conditions to form the furylmethylamine.
Introduction of the Cyano Group: The next step involves the introduction of the cyano group. This can be done by reacting the furylmethylamine with a cyano-containing reagent such as cyanogen bromide.
Formation of the Acrylamide Structure: The final step involves the formation of the acrylamide structure. This can be achieved by reacting the cyano-furylmethyl intermediate with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the cyano group to an amine group or reduce other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, the methoxy group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Various halides, acids, or bases depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure and reactivity may lead to the discovery of novel therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The cyano group, furylmethyl group, and methoxyphenyl group all contribute to the compound’s reactivity and ability to interact with biological molecules.
類似化合物との比較
Similar Compounds
2-Cyano-N-(2-furylmethyl)-3-phenylacrylamide: Similar structure but lacks the methoxy group.
2-Cyano-N-(2-thienylmethyl)-3-(2-methoxyphenyl)acrylamide: Similar structure but contains a thienyl group instead of a furyl group.
2-Cyano-N-(2-furylmethyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but the methoxy group is in a different position.
Uniqueness
2-Cyano-N-(2-furylmethyl)-3-(2-methoxyphenyl)acrylamide is unique due to the specific combination of functional groups and their positions within the molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
特性
分子式 |
C16H14N2O3 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O3/c1-20-15-7-3-2-5-12(15)9-13(10-17)16(19)18-11-14-6-4-8-21-14/h2-9H,11H2,1H3,(H,18,19)/b13-9- |
InChIキー |
RNYRKWLHSXLDEA-LCYFTJDESA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NCC2=CC=CO2 |
正規SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11682278.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11682284.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682285.png)
![Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11682288.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)

![1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11682328.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
